1-Boc-3-Benzylpiperazine

Übersicht

Beschreibung

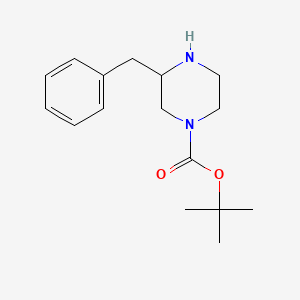

1-Boc-3-Benzylpiperazine: is an organic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.378 g/mol . It is commonly used as a chemical building block in various research and industrial applications. The compound is characterized by its white solid appearance and is often utilized in the synthesis of more complex molecules .

Wirkmechanismus

Target of Action

It is structurally related to benzylpiperazine, which is known to act on the serotonergic and dopaminergic receptor systems .

Mode of Action

Benzylpiperazine, a related compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .

Biochemical Pathways

Related compounds like benzylpiperazine are known to affect serotonin and dopamine pathways .

Pharmacokinetics

Result of Action

Related compounds like benzylpiperazine are known to have euphoriant and stimulant properties .

Action Environment

It’s worth noting that related compounds like benzylpiperazine are known to have their effects influenced by various factors, including dosage and individual physiology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-Benzylpiperazine typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 3-benzylpiperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-3-Benzylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.

Reduction Reactions: The benzyl group can be reduced to a methyl group under specific conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

Reduction Reactions: Reducing agents like lithium aluminum hydride are often used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted piperazines.

Reduction Reactions: Products include reduced piperazine derivatives.

Oxidation Reactions: Products include oxidized piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1-Boc-3-Benzylpiperazine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study the effects of piperazine derivatives on various biological systems. It serves as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 2-Benzylpiperazine-1-carboxylate

- tert-Butyl 3-Methylpiperazine-1-carboxylate

- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate

Uniqueness: 1-Boc-3-Benzylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

1-Boc-3-benzylpiperazine is a chemical compound that belongs to the piperazine family, which has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the piperazine ring, with a tert-butoxycarbonyl (Boc) protective group. This structure not only enhances the compound's stability but also allows for selective reactivity in synthetic pathways. The molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may act as a ligand for neurotransmitter receptors, influencing central nervous system (CNS) activity.

- Enzymes : The compound can inhibit or modulate enzyme functions, which may lead to therapeutic effects in neurological disorders.

The Boc group provides steric protection, allowing selective reactions at either the benzyl group or the piperazine ring, facilitating further functionalization for drug development.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- CNS Stimulant Activity : Similar to other piperazine derivatives, it has been shown to possess stimulant properties comparable to those of d-amphetamine, albeit with lower potency. For example, studies have demonstrated that derivatives like benzylpiperazine (BZP) can increase heart rate and blood pressure in human subjects .

- Analgesic Effects : In animal models, compounds related to this compound have shown potential analgesic effects through interactions with sigma receptors. These interactions may enhance the efficacy of opioid analgesics while reducing their required dosages .

Case Studies and Research Findings

A variety of studies have explored the biological activity and potential therapeutic applications of this compound:

- Study on CNS Effects : In a clinical trial involving human volunteers, administration of BZP (a structural analog) resulted in increased pulse rates and blood pressure. The peak plasma concentration reached significant levels within hours post-administration, indicating its potent CNS effects .

- Sigma Receptor Interaction : A study highlighted the agonistic behavior of certain piperazine derivatives at sigma receptors, leading to enhanced analgesic effects when combined with traditional opioids. This suggests that this compound could be developed into a therapeutic agent that mitigates opioid-related side effects while maintaining pain relief efficacy .

- Cell Viability Assays : Research involving MTT assays demonstrated that various piperazine derivatives decreased cell viability in cancer cell lines, indicating potential anti-cancer properties. For instance, specific derivatives exhibited IC50 values suggesting significant cytotoxicity against melanoma cells .

Comparative Analysis of Piperazine Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzylpiperazine | CNS stimulant with moderate potency | |

| 1-(3-Trifluoromethylphenyl)piperazine | Enhanced activity due to trifluoromethyl group | |

| 1-(4-Methoxyphenyl)piperazine | Increased lipophilicity due to methoxy group | |

| 1-(2-Methoxyphenyl)piperazine | Similar properties as above but different positioning |

Eigenschaften

IUPAC Name |

tert-butyl 3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656941 | |

| Record name | tert-Butyl 3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-29-8 | |

| Record name | tert-Butyl 3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.